5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure is a pyrrolin-2-one ring, which contains a nitrogen atom.
- Attached to the pyrrolin-2-one ring are:
- A 3,4-diethoxyphenyl group (substituted at positions 5 and 1).
- An ethylamino group (substituted at position 2).
- A thienylcarbonyl group (substituted at position 4).
- A hydroxy group (substituted at position 3).
- This compound’s intricate arrangement suggests potential biological activity.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but one approach involves:
- Starting with a suitable precursor (e.g., 3,4-diethoxyphenylacetic acid).
- Introducing the ethylamino group via reductive amination.
- Cyclizing to form the pyrrolin-2-one ring.
- Finally, adding the thienylcarbonyl group.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group may yield a secondary alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions can yield various derivatives, each with distinct properties.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Chemistry: Study its reactivity and explore novel synthetic routes.
Biology: Investigate its interactions with biological targets (receptors, enzymes).
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., receptors, enzymes).
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include:
- Highlight the uniqueness of our compound in terms of structure and potential applications.
Properties
Molecular Formula |
C25H32N2O5S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H32N2O5S/c1-5-26(6-2)13-14-27-22(17-11-12-18(31-7-3)19(16-17)32-8-4)21(24(29)25(27)30)23(28)20-10-9-15-33-20/h9-12,15-16,22,29H,5-8,13-14H2,1-4H3 |
InChI Key |
UWNPUYYZIRDYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.